tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
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Overview
Description
tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate: is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is primarily used in proteomics research and is known for its solid physical state, high boiling point, and moderate density .
Preparation Methods
The synthesis of tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine under alkaline conditions to form the hydrazone intermediate. This intermediate is then reacted with tert.-butyl chloroacetate under suitable conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized as a reagent in various organic synthesis reactions and as an intermediate in the production of more complex molecules . In proteomics research, it is used to study protein interactions and modifications .
Mechanism of Action
The mechanism of action of tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate depends on its specific use. In chemical reactions, its mechanism involves the interaction of the hydrazone moiety with other reactants, leading to the formation of new bonds and products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate can be compared with similar compounds such as:
Ethyl chloro[2,4-dichlorophenyl]hydrazonoacetate: This compound has a similar structure but with an ethyl group instead of a tert.-butyl group.
tert.-Butyl 2,2,2-trichloroacetimidate: This compound contains a trichloroacetimidate group instead of the hydrazone moiety.
The uniqueness of this compound lies in its specific hydrazone structure, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3/b16-11+ |
InChI Key |
QRPZPTLFYCOBRC-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)OC(C)(C)C)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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